Bindarit-d5 -

Bindarit-d5

Catalog Number: EVT-1494707
CAS Number:
Molecular Formula: C₁₉H₁₅D₅N₂O₃
Molecular Weight: 329.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bindarit-d5 is synthesized through the deuteration of the parent compound, Bindarit. The synthesis typically involves replacing specific hydrogen atoms with deuterium to create a stable isotope variant that can be used in various research applications, particularly in pharmacokinetic studies and metabolic tracing. Bindarit belongs to the class of indazole derivatives and is primarily classified as an anti-inflammatory agent.

Synthesis Analysis

Methods and Technical Details

The synthesis of Bindarit-d5 involves several key steps:

  1. Deuteration of Benzylindazole: The process begins with the benzylindazole structure, where specific hydrogen atoms are replaced with deuterium atoms. This modification is crucial for tracing and understanding the compound's metabolic pathways.
  2. Reagents: The synthesis typically employs deuterated solvents and reagents to ensure that the final product contains the desired isotopic labeling.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a high degree of purity necessary for biological testing.
Molecular Structure Analysis

Structure and Data

Bindarit-d5 maintains a similar molecular structure to its parent compound, Bindarit, with the primary difference being the presence of deuterium atoms. The molecular formula for Bindarit is C15_{15}H14_{14}N2_2O, while the deuterated form would be represented as C15_{15}H9_{9}D5_{5}N2_2O. This isotopic substitution allows researchers to track the compound's behavior in biological systems more effectively.

Chemical Reactions Analysis

Reactions and Technical Details

Bindarit-d5 primarily functions through its inhibitory action on MCP-1 synthesis. In vitro studies have demonstrated that it can significantly reduce MCP-1 levels in various cell types when exposed to inflammatory stimuli such as lipopolysaccharides (LPS). The compound's mechanism involves blocking transcriptional activation pathways that lead to MCP-1 production, thereby reducing monocyte recruitment to sites of inflammation .

Mechanism of Action

Process and Data

The mechanism of action for Bindarit-d5 centers on its ability to inhibit MCP-1 synthesis:

  1. Inhibition of Transcription: Bindarit-d5 interferes with signaling pathways that activate transcription factors responsible for MCP-1 gene expression.
  2. Reduction of Monocyte Recruitment: By lowering MCP-1 levels, Bindarit-d5 reduces the recruitment of monocytes to inflamed tissues, which can alleviate symptoms associated with chronic inflammation .
  3. Potential Impact on Tumor Progression: Given its role in modulating immune responses, Bindarit-d5 may also influence tumor microenvironments by altering immune cell infiltration patterns .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bindarit-d5 exhibits properties similar to those of its parent compound:

  • Molecular Weight: Approximately 240 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: The deuterated form may exhibit enhanced stability in biological systems due to the kinetic isotope effect associated with deuterium.

These properties make it suitable for various experimental applications, particularly in pharmacological studies where tracking metabolic pathways is essential.

Applications

Scientific Uses

Bindarit-d5 has several important applications in scientific research:

  • Pharmacokinetic Studies: Its deuterated nature allows researchers to trace its metabolic fate in vivo, providing insights into absorption, distribution, metabolism, and excretion profiles.
  • Inflammation Research: It serves as a valuable tool in studying inflammatory diseases by elucidating the role of MCP-1 in various pathological conditions.
  • Cancer Research: Given its potential effects on tumor progression through immune modulation, Bindarit-d5 can be utilized in studies aimed at understanding cancer biology and developing novel therapeutic strategies .
Introduction to Bindarit-d5: Isotopic Labeling in Pharmacological Research

Chemical Structure and Deuteration Strategy of Bindarit-d5

Bindarit-d5 (2-[(1-(benzyl-d5)-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid) represents a strategically deuterated analog of the anti-inflammatory compound bindarit. The molecular structure features five deuterium atoms (D5) specifically incorporated at the ortho and meta positions of the benzyl ring (Fig. 1), while preserving the core indazole-3-yl methoxy scaffold and carboxylic acid moiety of the parent molecule [3] [6]. This selective deuteration yields a molecular weight of 329.40 g/mol (C19H15D5N2O3), with the deuteration sites chosen based on metabolic vulnerability analyses indicating that oxidative metabolism primarily occurs on the benzyl ring in humans [9]. The deuteration strategy specifically targets positions where carbon-hydrogen bond cleavage constitutes the rate-limiting step in metabolic transformations, thereby maximizing potential kinetic isotope effects (KIEs) [9].

Table 1: Structural and Physicochemical Properties of Bindarit-d5

PropertySpecification
Molecular FormulaC19H15D5N2O3
Molecular Weight329.40 g/mol
Deuteration SitesBenzyl ring (ortho and meta positions)
Deuteration DegreePentadeuterated (d5)
CAS Number162641945
Solubility Profile10 mM in DMSO

The structural conservation between bindarit and its deuterated analog is nearly complete, with minimal steric alterations (C-D bond length: ~1.207 Å vs C-H: ~1.212 Å). However, subtle physicochemical differences emerge, including a marginally reduced lipophilicity profile (ΔlogP ≈ -0.03) and potential pKa modifications of the carboxylic acid group, though these alterations are not anticipated to significantly impact target engagement [5] [9]. The deuteration approach exemplifies the precision labeling paradigm where deuterium placement is guided by detailed metabolic mapping rather than uniform hydrogen replacement [7] [9].

Pharmacological Profile of Parent Compound Bindarit

Bindarit (2-[(1-benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid) belongs to the indazole derivative class with documented immunosuppressive properties through selective modulation of monocyte chemotactic proteins (MCPs) [1] [10]. Its primary pharmacological action involves the transcriptional inhibition of CC chemokine ligands, particularly CCL2/MCP-1, CCL7/MCP-3, and CCL8/MCP-2, which are pivotal mediators in inflammatory cell recruitment [8] [10]. This specificity distinguishes bindarit from broad-spectrum anti-inflammatories, as it does not significantly inhibit cytokines like IL-1β or TNF-α [10].

Table 2: Pharmacological Mechanisms and Therapeutic Implications of Bindarit

Mechanistic AspectSpecificity/OutcomeTherapeutic Implications
Primary Molecular TargetMCP-1/CCL2 transcription suppressionReduced monocyte infiltration
Key Chemokine InhibitionCCL2, CCL7, CCL8Disruption of inflammatory cell recruitment
Novel Protein InteractionFABP4 binding (Ki = 19-60 μM)Altered nuclear localization & PPARγ signaling
Downstream Effects↓ RANKL/OPG ratio; ↓ OsteoclastogenesisPrevention of pathological bone loss
Disease ModelsLupus nephritis, diabetic nephropathy, viral arthritisPhase II clinical validation (NCT01109212)

A breakthrough in understanding bindarit's mechanism revealed its functional interaction with fatty acid-binding protein 4 (FABP4), a lipid chaperone protein [4]. Competitive binding assays demonstrated bindarit displaces endogenous ligands ([3H]-oleic acid Ki = 19 ± 3 μM; [3H]-arachidonic acid Ki = 60 ± 17 μM), leading to increased FABP4 expression and nuclear translocation. This triggers PPARγ-dependent pathways and modulates p38 MAPK phosphorylation, ultimately influencing chemokine production in a differential manner—suppressing MCP-1 while enhancing IL-8 release in LPS-stimulated monocytes [4].

Therapeutically, bindarit demonstrates efficacy across inflammatory pathologies. In alphavirus infection models (e.g., chikungunya), it ameliorated virally induced bone loss by normalizing the RANKL/OPG ratio and reducing osteoclastogenesis [8]. Phase II clinical trials (NCT01109212) confirmed its potential in autoimmune nephropathies, demonstrating significant reductions in urinary CCL2 and albumin excretion in lupus nephritis and diabetic nephropathy patients [10]. This multi-pathway engagement establishes bindarit as a unique immunomodulator with complex pharmacological behavior beyond simple chemokine suppression.

Rationale for Deuterium Isotope Labeling in Drug Metabolism Studies

The strategic incorporation of deuterium into pharmaceuticals serves two primary objectives in drug metabolism research: metabolic stabilization through the deuterium kinetic isotope effect (DKIE) and tracer utility for precise metabolite tracking [5] [9]. The DKIE arises from the greater bond dissociation energy required for C-D cleavage (~1.2-1.5 kcal/mol) compared to C-H bonds, potentially attenuating reaction rates when bond breaking is the rate-limiting step [7] [9]. For bindarit-d5, deuteration at the benzyl ring specifically targets oxidative metabolism hotspots where hydroxylation constitutes a primary clearance pathway [9].

The magnitude of DKIE is system-dependent and influenced by several factors:

  • Enzymatic Mechanism Constraints: When product release rather than C-H cleavage is rate-limiting (e.g., in some cytochrome P450 reactions), observed KIEs are diminished despite significant intrinsic isotope effects [9].
  • Metabolic Shunt Phenomena: Deuteration at one site may divert metabolism to alternative pathways, potentially generating novel metabolites [5] [9].
  • Clearance Route Complexity: Conjugative metabolism (glucuronidation, sulfation) or transporter-mediated clearance remain unaffected by deuteration, potentially muting overall exposure improvements [9].

Bindarit-d5 exemplifies the targeted deuteration approach where isotopic substitution focuses on known metabolic soft spots rather than global hydrogen replacement. This strategy maximizes the probability of observing clinically relevant pharmacokinetic changes while minimizing structural perturbation [5] [7]. Analytically, the mass shift introduced by five deuterium atoms creates a distinct spectroscopic signature (Δm/z = +5), enabling unambiguous differentiation between parent drug and metabolites in mass spectrometry-based assays [5]. This facilitates comprehensive metabolic mapping without radioactive labels, as demonstrated in studies of similarly deuterated drugs like deucravacitinib [5].

The evolution from deuterium switches (e.g., deutetrabenazine) to de novo deuterated drugs (e.g., deucravacitinib) underscores deuterium's emerging role in rational drug design rather than merely as a life-cycle management tool [5]. Bindarit-d5 occupies a strategic position in this continuum—serving both as a mechanistic probe for understanding bindarit's disposition and as a potential candidate for enhanced metabolic stability should significant DKIE manifest in vivo.

Properties

Product Name

Bindarit-d5

Molecular Formula

C₁₉H₁₅D₅N₂O₃

Molecular Weight

329.4

Synonyms

2-Methyl-2-[[1-(phenylmethyl)-1H-indazol-3-yl]methoxy]propanoic Acid-d5; 2-[(1-Benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic Acid-d5; 2-[(1-Benzyl-1H-indazol-3-yl)methoxy]-2-methylpropionic Acid-d5; AF 2838-d5;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.